molecular formula C16H20N4O B7508642 (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone

(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone

Cat. No. B7508642
M. Wt: 284.36 g/mol
InChI Key: MNHOBNHZCXTGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MPMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of piperazine and pyrazole, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone is complex and multifaceted, involving interactions with a range of receptors in the brain and nervous system. It has been shown to act as an agonist at dopamine D2 receptors, as well as a partial agonist at serotonin 5-HT1A receptors and an antagonist at alpha-2 adrenergic receptors. These interactions result in a range of effects on neurotransmitter signaling, including increased dopamine release and decreased serotonin and norepinephrine release.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone are varied and complex, and they depend on a range of factors, including dosage, route of administration, and individual differences in metabolism and physiology. Some of the most commonly observed effects of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone include increased locomotor activity, decreased anxiety, and altered reward processing.

Advantages and Limitations for Lab Experiments

One of the major advantages of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone as a research tool is its ability to selectively target specific neurotransmitter receptors, allowing researchers to study the effects of these receptors in isolation. Additionally, its stable and highly pure crystalline form makes it easy to work with in the lab. However, there are also some limitations to the use of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone in research, including the potential for off-target effects and the need for careful dosing and administration to avoid confounding factors.

Future Directions

There are many potential future directions for research on (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone and related compounds. Some of the most promising areas of investigation include the development of new analogs with improved selectivity and efficacy, the use of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone in combination with other compounds to study complex signaling pathways, and the application of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone in animal models of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.

Synthesis Methods

The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 4-methyl-1-phenylpiperazine with 4-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of a methanone group. This process results in the formation of a white crystalline powder that is highly pure and stable.

Scientific Research Applications

(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. Its ability to interact with a range of neurotransmitter receptors, including dopamine, serotonin, and norepinephrine, makes it a valuable tool for studying the mechanisms of action of these important signaling molecules.

properties

IUPAC Name

(4-methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-18-8-9-20(16(21)14-10-17-19(2)11-14)15(12-18)13-6-4-3-5-7-13/h3-7,10-11,15H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHOBNHZCXTGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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